molecular formula C15H13ClN2O2 B12236368 4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine

4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12236368
M. Wt: 288.73 g/mol
InChI Key: JFOHQLOLGZSWHR-UHFFFAOYSA-N
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Description

4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that features a pyridine ring bonded to an azetidine ring, which is further substituted with a 3-chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps. One common route starts with the preparation of 1-(3-chlorobenzoyl)azetidin-3-ol, which is then reacted with pyridine derivatives under specific conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-{[1-(3-Chlorobenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an azetidine ring with a 3-chlorobenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

(3-chlorophenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone

InChI

InChI=1S/C15H13ClN2O2/c16-12-3-1-2-11(8-12)15(19)18-9-14(10-18)20-13-4-6-17-7-5-13/h1-8,14H,9-10H2

InChI Key

JFOHQLOLGZSWHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OC3=CC=NC=C3

Origin of Product

United States

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